An In-depth Technical Guide on the Chemical Properties of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione
An In-depth Technical Guide on the Chemical Properties of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-fluorophenyl)-1H-pyrrole-2,5-dione, also known as N-(2-fluorophenyl)maleimide, is a derivative of maleimide, a prominent scaffold in medicinal chemistry. The maleimide ring is a key structural motif in numerous biologically active compounds, exhibiting a wide range of activities including antifungal, anti-inflammatory, and anticancer properties. The introduction of a 2-fluorophenyl substituent on the nitrogen atom can significantly influence the molecule's physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the available chemical properties of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione, intended to support research and development efforts in medicinal chemistry and drug discovery.
Chemical and Physical Properties
Quantitative data for 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione is not extensively available in the public literature. The following table summarizes the available data and provides estimated values based on closely related compounds.
| Property | Value | Source/Notes |
| Molecular Formula | C₁₀H₆FNO₂ | PubChem |
| Molecular Weight | 191.16 g/mol | PubChem |
| Melting Point | Data not available. The related isomer, 1-(4-fluorophenyl)-1H-pyrrole-2,5-dione, has a melting point of 154.0 to 158.0 °C, suggesting a similar range for the 2-fluoro isomer. | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available. Generally, N-aryl maleimides exhibit limited solubility in water and are more soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | N/A |
| Appearance | Likely a crystalline solid. | General property of similar compounds. |
Spectroscopic Data
Detailed experimental spectroscopic data for 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione is not readily found in peer-reviewed literature. The expected spectral characteristics are outlined below based on the structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted) The proton NMR spectrum is expected to show signals corresponding to the protons on the maleimide ring and the 2-fluorophenyl group. The two protons on the maleimide ring are chemically equivalent and should appear as a singlet. The four protons on the fluorophenyl ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling.
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Maleimide Protons (H-3, H-4): Expected to be a singlet around δ 6.8-7.2 ppm.
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Aromatic Protons (Fluorophenyl Ring): Expected to appear in the range of δ 7.0-7.6 ppm as a multiplet.
¹³C NMR Spectroscopy (Predicted) The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the olefinic carbons of the maleimide ring, and the carbons of the 2-fluorophenyl ring.
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Carbonyl Carbons (C-2, C-5): Expected around δ 165-175 ppm.
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Olefinic Carbons (C-3, C-4): Expected around δ 134-138 ppm.
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Aromatic Carbons (Fluorophenyl Ring): Expected in the range of δ 115-165 ppm, with the carbon attached to fluorine showing a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy (Predicted) The IR spectrum will be characterized by strong absorptions from the carbonyl groups and bands associated with the aromatic ring and the C-F bond.
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C=O Stretching (imide): Two characteristic strong bands are expected in the region of 1700-1780 cm⁻¹.
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C=C Stretching (alkene): A medium intensity band around 1600-1650 cm⁻¹.
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C-N Stretching: Expected in the 1300-1400 cm⁻¹ region.
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C-F Stretching: A strong band in the 1100-1250 cm⁻¹ region.
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Aromatic C-H Bending: Bands in the 690-900 cm⁻¹ region.
Mass Spectrometry (Predicted) The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak (M⁺) at m/z 191. Key fragmentation patterns would likely involve the loss of CO and cleavage of the N-phenyl bond.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione is not available in the reviewed literature, a general and widely used method for the preparation of N-substituted maleimides is the two-step procedure starting from maleic anhydride and the corresponding aniline.
General Synthesis of N-Aryl Maleimides
This workflow outlines the common synthetic route to N-aryl maleimides.
Caption: General synthetic workflow for N-aryl maleimides.
Methodology:
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Synthesis of N-(2-fluorophenyl)maleamic acid:
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Dissolve maleic anhydride in a suitable aprotic solvent such as diethyl ether or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer.
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To this solution, add an equimolar amount of 2-fluoroaniline, either neat or dissolved in the same solvent, dropwise at room temperature.
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Stir the reaction mixture for a period of 2-4 hours. The maleamic acid product often precipitates out of the solution.
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Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.
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Synthesis of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione:
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Suspend the dried N-(2-fluorophenyl)maleamic acid in acetic anhydride.
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Add a catalytic amount of anhydrous sodium acetate.
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Heat the mixture to reflux (approximately 100-120 °C) for 2-3 hours.
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After cooling, pour the reaction mixture into ice-water to precipitate the crude product.
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Collect the solid by filtration, wash thoroughly with water, and then with a cold, non-polar solvent like hexane to remove residual acetic anhydride.
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The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
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Reactivity and Biological Potential
The chemical reactivity of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione is dominated by the electrophilic nature of the double bond in the maleimide ring. This makes it susceptible to Michael addition reactions, particularly with soft nucleophiles like thiols. This reactivity is the basis for its use as a covalent modifier of cysteine residues in proteins.
Michael Addition Reaction
This diagram illustrates the reaction of an N-aryl maleimide with a thiol-containing molecule.
Caption: Michael addition of a thiol to an N-aryl maleimide.
The biological activity of N-substituted maleimides is broad and includes:
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Enzyme Inhibition: The ability to covalently modify cysteine residues can lead to the irreversible inhibition of enzymes where a cysteine is present in the active site.
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Anticancer Activity: Several maleimide derivatives have shown potent anticancer activity, although the specific mechanisms are often complex and may involve multiple targets.
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Anti-inflammatory Activity: Some N-aryl maleimides have been reported to possess anti-inflammatory properties.
While no specific biological activity or signaling pathway has been definitively elucidated for 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione in the available literature, its structural similarity to other biologically active maleimides suggests it could be a valuable scaffold for the development of novel therapeutic agents. Further research is required to explore its pharmacological profile.
Conclusion
1-(2-fluorophenyl)-1H-pyrrole-2,5-dione is a compound of interest in medicinal chemistry due to its maleimide core. While specific, detailed chemical and biological data for this particular molecule is sparse in the public domain, this guide provides a foundational understanding based on its structure and the known properties of related compounds. The outlined general synthetic protocol and the predicted reactivity offer a starting point for researchers aiming to synthesize, characterize, and evaluate the biological potential of this and similar N-substituted maleimides. Further experimental investigation is necessary to fully characterize its chemical properties and explore its therapeutic applications.
